N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(3,4-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-29-21-10-7-16(13-22(21)30-2)14-23(27)25-19-9-8-17-11-12-26(20(17)15-19)24(28)18-5-3-4-6-18/h7-10,13,15,18H,3-6,11-12,14H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMITECXDFIEGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with indole structures exhibit significant anticancer properties. N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(3,4-dimethoxyphenyl)acetamide has shown promise in inhibiting tumor growth in various cancer cell lines.
Case Study:
A study conducted on colorectal cancer cells demonstrated that this compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G0/G1 phase. The study reported a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent .
Neurological Disorders
The indole structure is also associated with neuroprotective effects. This compound has been investigated for its potential to treat neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Mechanism of Action:
Preliminary studies suggest that it may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress. In vitro experiments have shown that the compound enhances neuronal survival under conditions that typically induce cell death .
Anti-inflammatory Properties
The compound's anti-inflammatory effects have been documented in several studies. It appears to inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models.
Case Study:
In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction of paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells .
Analgesic Effects
Research has also highlighted the analgesic properties of this compound. It has been shown to modulate pain pathways effectively.
Experimental Findings:
In pain models, the compound demonstrated a significant reduction in pain response compared to baseline measurements. The analgesic effect was attributed to its ability to interact with opioid receptors, providing a basis for further exploration in pain management therapies .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
A-740003: Neuropathic Pain Target
A-740003, [N-(1-{[(cyanoimino)(5-quinolinylamino)methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide], shares the 3,4-dimethoxyphenylacetamide moiety with the target compound. However, A-740003 incorporates a quinolinylamino-cyanoimino group and a dimethylpropyl chain, conferring selective antagonism of the P2X7 receptor. In rat models, A-740003 demonstrated dose-dependent neuropathic pain reduction (ED₅₀ = 30 mg/kg), attributed to its ability to inhibit ATP-gated ion channels .
- Key Difference: The target compound’s indole and cyclopentanecarbonyl groups may alter receptor selectivity compared to A-740003’s quinoline-based structure.
Benzothiazole Derivatives: Methoxy Substitution Effects
European Patent EP3348550A1 describes N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide and analogs. These compounds replace the indole core with benzothiazole and include trifluoromethyl or trifluoromethoxy groups. The 3,4-dimethoxyphenylacetamide group is retained, but the benzothiazole heterocycle enhances metabolic resistance and electron-withdrawing properties. Such modifications are linked to improved pesticidal or antiviral activity in patents, though specific data are proprietary .
- Key Difference : The indole core in the target compound may offer distinct π-π stacking interactions in CNS targets compared to benzothiazole’s rigidity.
Pesticide Acetamides: Structural Versatility
Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) highlight the role of chloro and alkyl substitutions in herbicidal activity. These lack the methoxyphenyl group but use chloro substituents for electrophilic reactivity, targeting plant acetolactate synthase. The target compound’s 3,4-dimethoxyphenyl group likely shifts its bioactivity toward mammalian systems rather than plant enzymes .
Indole-Based Acetamides: Spectroscopic and Structural Insights
N-((1-(phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide, studied via FT-IR and NMR, demonstrates how indole substitution patterns influence electronic environments. The phenylsulfonyl group at the 1-position deactivates the indole ring, reducing nucleophilicity. Comparatively, the target compound’s cyclopentanecarbonyl group may balance steric bulk and lipophilicity for CNS penetration .
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Metabolic Stability : Cyclopentanecarbonyl may improve half-life over smaller acyl groups, as seen in benzothiazole derivatives .
- Safety Profile: Toxicological data are absent for many acetamides (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide in ), emphasizing the need for thorough ADMET studies .
Biological Activity
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(3,4-dimethoxyphenyl)acetamide is a complex organic compound with potential therapeutic applications. Its unique structure, which combines an indole derivative with a phenylacetamide moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 408.5 g/mol. The compound features an indole ring system known for its electrophilic reactivity and potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 408.5 g/mol |
| CAS Number | 1058428-78-6 |
Pharmacological Properties
Research indicates that compounds structurally related to this compound exhibit various pharmacological activities:
- Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory effects in animal models. For instance, studies on other indole derivatives have shown significant inhibition of edema and leukocyte accumulation in carrageenan-induced pleurisy models .
- Anticancer Potential : The indole structure is often associated with anticancer properties. Compounds featuring this moiety have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
- Neuroactive Effects : Indole derivatives are known for their role in neurotransmitter modulation. This compound may interact with serotonin receptors or other neuropharmacological targets, suggesting potential use in treating neurological disorders.
The biological activity of this compound may involve several mechanisms:
- Electrophilic Substitution : The indole ring can undergo electrophilic substitution reactions, which may lead to the formation of active metabolites that interact with biological targets.
- Receptor Binding : The compound's ability to bind to specific receptors (e.g., serotonin or adrenergic receptors) could mediate its pharmacological effects.
Case Studies
Several studies have been conducted on related compounds that provide insights into the potential applications of this compound:
- Indole Derivative Study : A study demonstrated that an indole derivative exhibited significant anti-inflammatory effects comparable to established drugs like aspirin and indomethacin . This suggests that our compound may possess similar therapeutic potential.
- Neuropharmacology Research : Research on structurally similar compounds has shown modulation of neurotransmitter systems, indicating that this compound could be explored for neuroactive properties.
Preparation Methods
Synthesis of 2,3-Dihydro-1H-indol-6-amine
The dihydroindole precursor is typically synthesized via reduction of the corresponding indole. For example, catalytic hydrogenation of 6-nitroindole using palladium on carbon (Pd/C) under hydrogen atmosphere yields 2,3-dihydro-1H-indol-6-amine.
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Substrate : 6-Nitroindole (10.0 g, 61.7 mmol).
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Conditions : 10% Pd/C (1.0 g), methanol (620 mL), H₂ (1 atm), 5 hours.
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Yield : 8.2 g (95%) as a yellow solid.
Acylation with Cyclopentanecarbonyl Chloride
The nitrogen of the dihydroindole is acylated using cyclopentanecarbonyl chloride. This reaction is conducted in anhydrous dichloromethane (DCM) with a base such as triethylamine (TEA) to scavenge HCl.
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Reagents : 2,3-Dihydro-1H-indol-6-amine (5.0 g, 34.0 mmol), cyclopentanecarbonyl chloride (4.7 g, 34.0 mmol), TEA (5.2 mL, 37.4 mmol).
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Solvent : DCM (100 mL), 0°C to room temperature, 12 hours.
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Workup : Washed with 1M HCl, brine, dried (Na₂SO₄), and concentrated.
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Yield : 7.1 g (89%) of 1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-amine.
Synthesis of 2-(3,4-Dimethoxyphenyl)acetic Acid
Methylation of 3,4-Dihydroxyphenylacetic Acid
2-(3,4-Dimethoxyphenyl)acetic acid is prepared by methylating 3,4-dihydroxyphenylacetic acid using dimethyl sulfate in alkaline conditions.
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Substrate : 3,4-Dihydroxyphenylacetic acid (10.0 g, 54.6 mmol).
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Methylating Agent : Dimethyl sulfate (13.8 g, 109.2 mmol), NaOH (10% aqueous).
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Conditions : 0°C to reflux, 6 hours.
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Yield : 11.2 g (92%) after recrystallization from ethanol.
Amide Bond Formation
Activation of 2-(3,4-Dimethoxyphenyl)acetic Acid
The carboxylic acid is activated using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form an active ester, facilitating amide coupling.
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Reagents : 2-(3,4-Dimethoxyphenyl)acetic acid (4.8 g, 21.5 mmol), HOBt (3.1 g, 22.6 mmol), DCC (4.7 g, 22.6 mmol).
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Solvent : Dioxane (80 mL), 0°C to room temperature, 48 hours.
Coupling with 1-Cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-amine
The activated acid is reacted with the dihydroindole amine to form the target acetamide.
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Reagents : Activated acid (from above), 1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-amine (5.0 g, 19.6 mmol).
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Solvent : DCM (100 mL), room temperature, 24 hours.
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Workup : Washed with NaHCO₃, brine, dried (Na₂SO₄), and purified via silica gel chromatography (10% ethyl acetate/hexane).
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Yield : 6.8 g (78%) of pure product.
Purification and Characterization
Chromatographic Purification
Crude product is purified using flash chromatography with gradient elution (10–50% ethyl acetate in hexane) to remove unreacted starting materials and byproducts.
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Column : Silica gel (100–200 mesh).
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Eluent : 10% → 15% → 20% ethyl acetate/hexane.
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Purity : >98% (HPLC).
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 1.50–1.80 (m, 8H, cyclopentane), 2.90 (t, 2H, indole-CH₂), 3.30 (t, 2H, indole-CH₂), 3.85 (s, 6H, OCH₃), 6.70–7.10 (m, 5H, aromatic).
Alternative Synthetic Routes
Reductive Amination Approach
An alternative route involves reductive amination between 1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-carbaldehyde and 2-(3,4-dimethoxyphenyl)ethylamine using NaBH₃CN.
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Reagents : Indole aldehyde (5.0 g, 18.3 mmol), amine (3.2 g, 18.3 mmol), NaBH₃CN (2.3 g, 36.6 mmol).
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Solvent : MeOH (100 mL), 0°C to room temperature, 12 hours.
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Yield : 5.8 g (75%).
Q & A
Q. What are the critical synthetic steps and reaction conditions for synthesizing N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(3,4-dimethoxyphenyl)acetamide?
The synthesis involves:
- Step 1 : Coupling cyclopentanecarbonyl chloride with an indoline derivative under reflux in THF (60–80°C, 6–8 hours) to form the N-acylated intermediate.
- Step 2 : Amidation with a 3,4-dimethoxyphenylacetic acid derivative using carbodiimide coupling agents (e.g., EDC/HCl) in dichloromethane.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in dichloromethane/methanol (9:1) yields >85% purity. Key considerations: Strict anhydrous conditions prevent hydrolysis, and solvent polarity impacts crystallization efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., indole NH at δ 10.1 ppm, cyclopentane carbonyl C=O at 171 ppm). DEPT-135 differentiates CH, CH2, and CH3 groups.
- IR Spectroscopy : Identifies amide I (1650 cm⁻¹) and methoxy C-O-C (1240–1260 cm⁻¹) stretches.
- Mass Spectrometry : HRMS-ESI validates molecular weight ([M+H]+ within 3 ppm error).
- X-ray Crystallography : Resolves stereochemistry and crystal packing for crystalline samples .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the multi-step synthesis?
- Factor Selection : Key variables include temperature (50–80°C), stoichiometry (1:1–1:1.5), and catalyst loading (0–5 mol%).
- Statistical Design : A Box-Behnken model reduces experiments by 40% while quantifying interactions. For example, temperature significantly impacts yield (p < 0.01), with optimal conditions at 72°C, 1:1.3 stoichiometry, and 3% catalyst.
- Response Analysis : HPLC purity and reaction time are secondary responses. This method identifies trade-offs between yield and purity .
Q. How can computational methods resolve contradictions in reaction pathways?
- DFT Calculations : Model competing acylation pathways (N1 vs. C6) at the B3LYP/6-311+G(d,p) level. Compare activation barriers (ΔG‡) with experimental product ratios.
- Solvent Effects : Use SMD continuum models to account for solvation. Discrepancies >5 kcal/mol suggest unmodeled steric effects.
- Validation : Ab initio molecular dynamics simulations at 400K predict byproduct formation, guiding kinetic experiments under inert conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
